
N-(6-(4-(5-amino-1,3,4-thiadiazol-2-yl)butyl)pyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide
Overview
Description
N-(6-(4-(5-amino-1,3,4-thiadiazol-2-yl)butyl)pyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C19H19F3N6O2S and its molecular weight is 452.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Glutaminase-IN-3, also known as N-[6-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide, primarily targets glutaminase , a key enzyme in glutamine metabolism . Glutaminase catalyzes the first step of glutamine metabolism, converting glutamine to glutamate .
Mode of Action
Glutaminase-IN-3 acts as an inhibitor of glutaminase . By inhibiting this enzyme, it disrupts the conversion of glutamine to glutamate, a critical step in glutamine metabolism . This disruption can effectively eliminate cancer cells and solid tumors .
Biochemical Pathways
The inhibition of glutaminase by Glutaminase-IN-3 affects several biochemical pathways. Glutamine metabolism plays a versatile role in cell metabolism, participating in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides and glutathione (GSH) . Therefore, the inhibition of glutaminase can suppress cancer growth and even induce cell death in several cancers .
Pharmacokinetics
It is known that glutaminase inhibitors like cb-839 have entered several clinical trials .
Result of Action
The inhibition of glutaminase by Glutaminase-IN-3 has significant molecular and cellular effects. It disrupts the conversion of glutamine to glutamate, a critical step in glutamine metabolism . This disruption can effectively eliminate cancer cells and solid tumors . Moreover, it can suppress cancer growth and even induce cell death in several cancers .
Properties
IUPAC Name |
N-[6-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O2S/c20-19(21,22)30-14-6-3-4-12(10-14)11-16(29)24-15-9-8-13(25-26-15)5-1-2-7-17-27-28-18(23)31-17/h3-4,6,8-10H,1-2,5,7,11H2,(H2,23,28)(H,24,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFQBUKKIKMRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)NC2=NN=C(C=C2)CCCCC3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
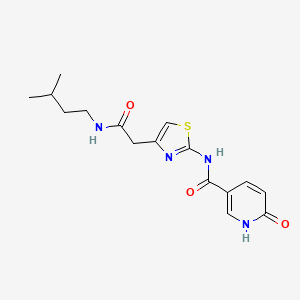
![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2397177.png)
![1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2397184.png)
![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B2397185.png)
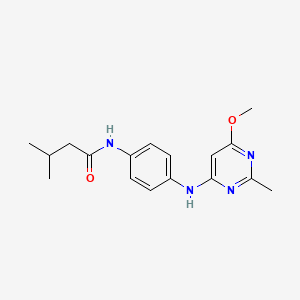
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2397188.png)

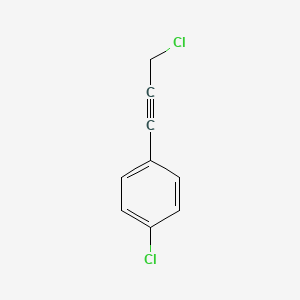
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2397192.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2397194.png)
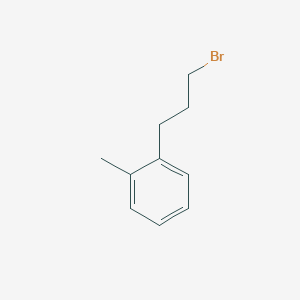
![2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile](/img/structure/B2397196.png)
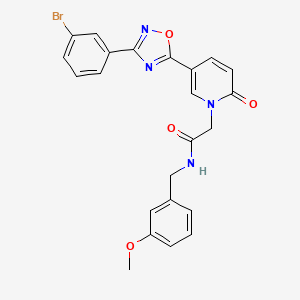
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2397198.png)
